molecular formula C8H16ClF2NO B2764463 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride CAS No. 2260931-69-7

2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride

Cat. No. B2764463
CAS RN: 2260931-69-7
M. Wt: 215.67
InChI Key: SLVBUXYIJUFBLR-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2260931-69-7 . It has a molecular weight of 215.67 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15F2NO.ClH/c1-12-7(4-2-3-5-7)8(9,10)6-11;/h2-6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.67 .

Scientific Research Applications

Metabolic Pathways and Biotransformation

  • In Vivo Metabolism Studies: Research on similar compounds indicates in vivo metabolism studies are crucial for understanding the biotransformation of 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride. For example, a study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, suggesting multiple metabolic pathways, including deamination followed by reduction or oxidation, and O-desmethylation with subsequent acetylation of the amino group (Kanamori et al., 2002).

Environmental Impact and Biodegradation

  • Environmental Degradation by Bacteria: Studies on other chlorinated hydrocarbons, like methoxychlor, reveal that certain bacterial species can perform reductive dechlorination. This process could be relevant for understanding the environmental fate of 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride (Yim et al., 2008).

Endocrine Disruption Studies

  • Effects on Ovarian Function: Research on methoxychlor (MXC), which shares structural similarities, shows that it can inhibit folliculogenesis and stimulate anti-Mullerian hormone production in rats. These findings are crucial for assessing the endocrine disruption potential of 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride (Uzumcu et al., 2006).

Metabolic Enzyme Interaction Studies

  • Enzymatic Metabolism by Human Cytochromes: The metabolism of related compounds by human cytochromes P450 (P450s) provides insight into how 2,2-Difluoro-2-(1-methoxycyclopentyl)ethanamine hydrochloride might be processed in the human body. This includes identifying major P450 isoforms involved and understanding the pathways of metabolite formation (Hu & Kupfer, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclopentyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO.ClH/c1-12-7(4-2-3-5-7)8(9,10)6-11;/h2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBUXYIJUFBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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